N-(2-acetylphenyl)nicotinamide
Description
N-(2-Acetylphenyl)nicotinamide is a nicotinamide derivative featuring a 2-acetylphenyl group attached to the nicotinamide moiety. This compound combines structural elements of both acetylated aromatic amines and pyridine-based amides, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its molecular structure includes a planar nicotinamide group and a non-planar acetylphenyl substituent, which influence its solid-state packing and reactivity . The compound has been synthesized via reactions involving nicotinoyl chloride and 2-acetylaniline derivatives, yielding a product with a melting point of 107.5–108.0°C .
Properties
Molecular Formula |
C14H12N2O2 |
|---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
N-(2-acetylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H12N2O2/c1-10(17)12-6-2-3-7-13(12)16-14(18)11-5-4-8-15-9-11/h2-9H,1H3,(H,16,18) |
InChI Key |
UXTFMNPOJWDPSI-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CC=C1NC(=O)C2=CN=CC=C2 |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Crystallographic Differences
The acetylphenyl group in N-(2-acetylphenyl)nicotinamide distinguishes it from structurally related compounds. Key comparisons include:
Key Observations :
- The nicotinamide group introduces a pyridine ring, which can participate in π-π stacking and additional hydrogen bonding compared to benzamide or acetamide derivatives.
- Non-planar conformations in N-(2-acetylphenyl)nicotinamide reduce π-conjugation, whereas planar oxalamide derivatives exhibit stronger conjugation and thermal stability .
Spectroscopic and Analytical Properties
- NMR Data : The $ ^1H $ NMR spectrum of N-(2-acetylphenyl)nicotinamide shows distinct signals for the pyridine protons (δ 8.76–8.87 ppm) and acetyl methyl group (δ 2.69 ppm) .
- UPLC-MS/MS Analysis : Nicotinamide derivatives with acetylphenyl substituents exhibit longer retention times and higher mass transitions (e.g., m/z 268 → 146 for N-(2-acetylphenyl)nicotinamide) compared to simpler nicotinamides, due to increased hydrophobicity .
Thermodynamic and Solubility Trends
- Hydrogen Bonding in Solution: NMR studies of acetamide analogs reveal that non-planar structures (e.g., N-(2-acetylphenyl)nicotinamide) exhibit weaker hydrogen-bonding interactions in solution compared to planar oxalamides, affecting solubility and aggregation .
- Thermal Stability : Oxalamide derivatives (melting points ~160–170°C) are more thermally stable than nicotinamide or acetamide analogs due to extended conjugation and robust hydrogen-bonding networks .
Pharmacological Potential
The pyridine ring in nicotinamide derivatives may enhance binding to enzymatic targets, such as NAD$^+$-dependent proteins, though further research is needed .
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